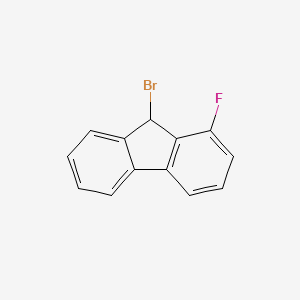

9-Bromo-1-fluoro-9h-fluorene

Description

Significance of Fluorene (B118485) and its Derivatives in Advanced Chemical Research

Fluorene, a polycyclic aromatic hydrocarbon with the chemical formula (C₆H₄)₂CH₂, serves as a fundamental building block in a multitude of chemical applications. wikipedia.org Its rigid, planar structure, combined with its characteristic violet fluorescence, makes it and its derivatives highly valuable in materials science. wikipedia.org These compounds are integral to the development of organic light-emitting diodes (OLEDs), organic semiconductors, and fluorescent probes for biological imaging. nih.govontosight.aimdpi.com

The versatility of the fluorene core allows for functionalization at various positions, most notably at the C2, C7, and C9 positions, which significantly influences the molecule's electronic and photophysical properties. mdpi.comresearchgate.net This adaptability has led to the synthesis of a vast library of fluorene derivatives with tailored characteristics for specific applications, ranging from pharmaceuticals to advanced polymers. researchgate.netresearchgate.net The C9 position is particularly reactive and its acidity allows for the introduction of a wide range of substituents, further expanding the functional diversity of fluorene-based molecules. wikipedia.org

Rationale for Halogenation in Fluorene Systems: Focus on Bromine and Fluorine Substituents

Halogenation, the introduction of halogen atoms into a molecular structure, is a powerful strategy for modulating the properties of organic compounds. In fluorene systems, the incorporation of bromine and fluorine atoms serves several key purposes.

Bromine is often introduced to facilitate further chemical modifications. The carbon-bromine bond is relatively reactive, making brominated fluorenes excellent precursors for cross-coupling reactions, such as the Suzuki and Sonogashira couplings, which are used to build more complex molecules. mdpi.com Bromine's heavy atomic weight can also enhance spin-orbit coupling, a phenomenon that can promote intersystem crossing and lead to unique photophysical properties like room-temperature phosphorescence. nih.gov

Fluorine , on the other hand, is the most electronegative element and its introduction can significantly alter the electronic properties of the fluorene core. researchgate.net The strong electron-withdrawing nature of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning of frontier orbital energies is crucial for designing materials with specific charge-transport characteristics for use in organic electronics. researchgate.net The presence of fluorine can also enhance the stability and volatility of the molecule.

The combined presence of both bromine and fluorine in a fluorene derivative like 9-Bromo-1-fluoro-9H-fluorene suggests a molecule designed with both reactivity and specific electronic properties in mind. The bromine at the C9 position provides a reactive handle for subsequent synthetic transformations, while the fluorine at the C1 position fine-tunes the electronic landscape of the aromatic system.

Scope of Academic Inquiry into this compound and Related Analogs

Academic research into this compound and its analogs primarily focuses on their synthesis and potential applications in materials science. The strategic placement of the bromo and fluoro substituents makes these compounds interesting candidates for the development of new organic electronic materials.

Investigations often involve the synthesis of the parent compound followed by its use as a building block in the creation of larger, more complex architectures. For instance, the bromo group at the 9-position can be substituted to introduce various functional groups, leading to a diverse range of derivatives with potentially unique photophysical and electronic properties.

While specific, in-depth studies on this compound itself are not abundantly found in broad literature, the principles governing its reactivity and properties can be inferred from the extensive research on its parent compounds and related halogenated fluorene systems. The collective body of work on fluorene chemistry provides a solid foundation for understanding the potential of this specific compound in the ongoing quest for new and improved functional organic materials.

Data Tables

Table 1: Properties of Fluorene and Related Compounds

| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

|---|---|---|---|---|

| 9H-Fluorene | 86-73-7 | C₁₃H₁₀ | 166.22 | 116-117 |

| 9-Bromofluorene (B49992) | 1940-57-4 | C₁₃H₉Br | 245.12 | 101-105 |

Data sourced from various chemical databases and publications. wikipedia.orgchemsynthesis.comnist.govnih.gov

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 9H-Fluorene |

| 9-Bromofluorene |

| 9-Bromo-9-phenylfluorene (B18599) |

| 2,7-Dibromofluorene (B93635) |

| Fluorene |

| 9-Fluorenylmethyl chloroformate |

| Fluorenone |

| 9-Phenyl-9-fluorenol |

| 9-Borafluorene |

| 9-Bromo-9-borafluorene |

| 9-Chloro-9-borafluorene |

| 2-Aminofluorene |

| 2,7-Dichlorofluorene |

| 2,7-Diiodofluorene |

| 2-Acetylfluorene |

| 9-Trimethylsilylfluorene |

| N-Octadecyl-9-oxo-9H-fluorene-4-carboxamide |

Structure

3D Structure

Properties

CAS No. |

6967-22-2 |

|---|---|

Molecular Formula |

C13H8BrF |

Molecular Weight |

263.10 g/mol |

IUPAC Name |

9-bromo-1-fluoro-9H-fluorene |

InChI |

InChI=1S/C13H8BrF/c14-13-10-5-2-1-4-8(10)9-6-3-7-11(15)12(9)13/h1-7,13H |

InChI Key |

YNWCTHGHXGNWKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C3=C(C(C2=C1)Br)C(=CC=C3)F |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 9 Bromo 1 Fluoro 9h Fluorene

Reactivity at the 9-Position of the Fluorene (B118485) Moiety in 9-Bromo-1-fluoro-9H-fluorene

The presence of the bromine atom at the 9-position of the fluorene core in this compound dictates a significant portion of its chemical reactivity. This position is analogous to the benzylic position, making the attached bromine a good leaving group in nucleophilic substitution reactions and the C9-H bond (in the parent fluorene) acidic.

Nucleophilic Substitution Reactions at the 9-Position

The bromine atom at the C9 position of 9-bromofluorene (B49992) and its derivatives is susceptible to displacement by a variety of nucleophiles. This reactivity is a cornerstone of fluorene chemistry, allowing for the introduction of diverse functionalities at this position. The general mechanism involves the attack of a nucleophile on the electrophilic C9 carbon, leading to the expulsion of the bromide ion.

Common nucleophiles that participate in these reactions include:

Alcohols: In the presence of a base, alcohols can displace the bromide to form 9-alkoxyfluorene derivatives.

Amines: Primary and secondary amines react to yield 9-aminofluorene (B152764) compounds.

Cyanide: The cyanide ion can be introduced to form 9-cyanofluorene.

The ease of these substitution reactions makes 9-bromofluorenes valuable intermediates in the synthesis of more complex fluorene-based molecules.

Electrophilic Reactions Involving the Fluorene Core

While the 9-position is prone to nucleophilic attack, the aromatic rings of the fluorene core can undergo electrophilic substitution reactions. The directing effects of the existing substituents (bromo at C9 and fluoro at C1) play a crucial role in determining the position of the incoming electrophile. Both fluorine and bromine are ortho-, para-directing deactivators. However, the fluorine atom's high electronegativity exerts a strong inductive electron-withdrawing effect, while its +M (mesomeric) effect is less significant compared to other halogens. The bromine at the 9-position primarily influences the reactivity of the C9 carbon and has a less direct electronic effect on the aromatic rings compared to a substituent directly on the ring.

Typical electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2).

Halogenation: Introduction of another halogen atom (Cl, Br, I).

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group.

The precise regioselectivity of these reactions on this compound would be a complex interplay of the directing effects of both the fluoro and bromo substituents, as well as steric hindrance.

Radical Reactions and Their Mechanisms in Fluorene Systems

The C9-Br bond in 9-bromofluorene derivatives can undergo homolytic cleavage to generate a fluorenyl radical. chemistrysteps.compressbooks.publibretexts.orgyoutube.comwikipedia.org This process can be initiated by heat or light. pressbooks.publibretexts.org The resulting fluorenyl radical is a reactive intermediate that can participate in various subsequent reactions. chemistrysteps.com

The mechanism of radical reactions involving fluorene systems can be broken down into three main stages:

Initiation: The homolytic cleavage of the C-Br bond to form a fluorenyl radical and a bromine radical. pressbooks.publibretexts.org

Propagation: The fluorenyl radical can react with other molecules, abstracting atoms (like hydrogen) or adding to double bonds, to form new radicals which continue the reaction chain.

Termination: Two radicals can combine to form a stable, non-radical product, thus terminating the chain reaction.

Radical reactions provide an alternative pathway for the functionalization of fluorenes, often leading to products that are not accessible through ionic reaction pathways. researchgate.netresearchgate.net For instance, radical-radical cross-coupling reactions have been utilized to synthesize various 9-substituted fluorenone derivatives. dntb.gov.ua

Alkylation and Arylation Reactions at Fluorene C9

The C9 position of fluorene and its derivatives is readily alkylated and arylated. researchgate.net 9-Bromofluorene serves as a key precursor for these transformations.

Alkylation: Alkylation can be achieved through nucleophilic substitution where an alkylating agent with a good leaving group reacts with a fluorenyl anion (formed by deprotonation of fluorene or by reaction of 9-bromofluorene with an organometallic reagent). orgsyn.org Alternatively, base-catalyzed alkylation of fluorene with alcohols has been reported as a greener route to 9-monoalkylfluorene derivatives. researchgate.net

Arylation: Transition metal-catalyzed cross-coupling reactions are commonly employed for the arylation of 9-bromofluorene. Reactions like the Suzuki coupling (using arylboronic acids) and Heck coupling (using alkenes) provide efficient methods for forming new carbon-carbon bonds at the C9 position. These reactions have been instrumental in the synthesis of complex fluorene-based architectures for applications in materials science. dntb.gov.ua

Reactivity of the Fluoro-Substituent at the 1-Position in this compound

Stability and Lability of the Fluoro Group in Fluorene Structures

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a high bond dissociation energy. alfa-chemistry.comwikipedia.orgnih.gov This inherent strength makes the fluoro group exceptionally stable and generally non-labile under many reaction conditions. alfa-chemistry.com

Several factors contribute to the stability of the C-F bond:

High Electronegativity of Fluorine: The large difference in electronegativity between carbon and fluorine leads to a highly polarized and strong bond. alfa-chemistry.comwikipedia.org

Short Bond Length: The C-F bond is relatively short, further contributing to its strength. wikipedia.org

Resistance to Attack: The C-F bond is resistant to oxidation, hydrolysis, and attack by acids and bases. alfa-chemistry.com

Despite its general stability, the C-F bond in aromatic systems can be cleaved under specific conditions. Nucleophilic aromatic substitution (SNAr) of fluoroarenes can occur, particularly when the aromatic ring is activated by electron-withdrawing groups. nih.govnih.govwyzant.comstackexchange.comlibretexts.org In the context of this compound, the bromo- and the fluorene system itself can influence the electron density of the aromatic ring, potentially affecting the lability of the fluoro group. However, compared to other halogens, fluoride (B91410) is a poor leaving group in traditional SN2 reactions but can be a good leaving group in SNAr reactions due to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex. wyzant.comstackexchange.comlibretexts.org

Recent advances have shown that even unactivated C-F bonds can be functionalized using methods like organic photoredox catalysis. nih.gov Additionally, enzymatic cleavage of arylic C-F bonds has been observed, highlighting biological pathways for defluorination. nih.govnih.gov

Potential for Further Functionalization through Fluorine in Fluorene Derivatives

The presence of a fluorine atom can direct the regioselectivity of further reactions. For instance, in electrophilic aromatic substitution reactions, the fluorine atom is an ortho-, para-director, although it is deactivating. This directing effect can be exploited to introduce substituents at specific positions on the fluorene ring system. nih.gov Furthermore, the development of transition-metal-free Sonogashira-type cross-coupling reactions has shown that even unreactive aryl fluorides can undergo coupling with terminal alkynes under specific conditions, suggesting a potential pathway for the functionalization of the fluorine in this compound. nih.gov

Reactivity of the Bromo-Substituent at the 9-Position in this compound

The bromine atom at the 9-position of the fluorene core is significantly more reactive than the fluorine atom at the 1-position. This is due to the benzylic-like nature of the C9-Br bond, which is activated by the adjacent aromatic rings. wikipedia.org This enhanced reactivity makes the bromo-substituent a versatile handle for a variety of chemical transformations.

Halogen exchange reactions, such as the Finkelstein reaction, provide a straightforward method for replacing the bromine atom in bromofluorenes with other halogens. wikipedia.org Treating a bromofluorene derivative with a salt of another halide, typically in a suitable solvent, can lead to the corresponding iodo- or chlorofluorene. wikipedia.orgorganicmystery.com For instance, the reaction with sodium iodide in acetone (B3395972) can yield the iodo-derivative, driven by the precipitation of sodium bromide. wikipedia.org While the classic Finkelstein reaction is common for alkyl halides, aromatic versions catalyzed by copper(I) iodide have been developed for less reactive aryl halides. wikipedia.org Additionally, processes for fluorinating haloaromatic compounds using alkali metal fluorides have been extensively studied, often requiring high temperatures or catalysts. google.comgoogle.com These methods could potentially be applied to replace the bromine in this compound with another halogen, further diversifying the available synthetic intermediates.

A study on halogen exchange reactions of aliphatic fluorine compounds demonstrated the selective activation of C-F bonds using trialkyl aluminum and a titanocene (B72419) dihalide catalyst, allowing for F/Cl and F/Br exchanges. organic-chemistry.org While this specific method targets aliphatic C-F bonds, it highlights the ongoing development of selective halogen exchange methodologies.

The bromine atom at the 9-position of fluorene derivatives is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction pairs the bromofluorene with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. libretexts.orgyoutube.com The reactivity of the C-Br bond is significantly higher than that of the C-F bond, allowing for selective coupling at the 9-position of this compound. thieme-connect.de This selectivity is crucial for the controlled synthesis of complex fluorene-based architectures. The Suzuki-Miyaura coupling is widely used to synthesize biaryl compounds and conjugated systems. libretexts.org

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with the bromofluorene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.org Similar to the Suzuki coupling, the reaction proceeds selectively at the C-Br bond. nih.gov The Sonogashira coupling is a highly efficient method for constructing arylalkynes and conjugated enynes, which are important motifs in materials science and medicinal chemistry. wikipedia.orgorganic-chemistry.org

The following table summarizes the key aspects of these cross-coupling reactions for brominated fluorenes:

| Reaction | Coupling Partner | Catalyst System | Key Features |

| Suzuki-Miyaura Coupling | Organoboron Reagent | Palladium Catalyst + Base | High selectivity for C-Br bond; forms C-C bonds to create biaryls and conjugated systems. libretexts.orgthieme-connect.de |

| Sonogashira Coupling | Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst + Base | High selectivity for C-Br bond; forms C-C triple bonds to create arylalkynes. wikipedia.orgorganic-chemistry.org |

The bromine atom at the 9-position can also be removed through reductive debromination. One reported method involves the use of tetrakis(dimethylamino)ethylene (B1198057) (TDAE) as a reducing agent. nih.gov This reaction is believed to proceed through two successive single-electron transfers to generate a fluorenyl anion, which can then be quenched with a proton source to yield the debrominated fluorene derivative. nih.gov This process offers a mild and metal-free alternative for removing the bromo group when desired.

Multi-functionalization and Derivatization Strategies for this compound

The presence of two distinct halogen atoms with different reactivities in this compound allows for sequential and selective functionalization, leading to the synthesis of complex, multi-substituted fluorene derivatives.

The significant difference in reactivity between the C9-Br and C1-F bonds is the cornerstone of selective functionalization strategies. The more labile C9-Br bond can be targeted first under conditions that leave the C1-F bond intact. For example, a Suzuki or Sonogashira coupling can be performed at the 9-position. Subsequently, the less reactive C1-F bond could potentially be functionalized under more forcing conditions or by using specialized catalytic systems, if desired. This stepwise approach allows for the controlled introduction of different functionalities at specific positions on the fluorene core. This strategy is crucial for the rational design and synthesis of fluorene derivatives with tailored electronic and photophysical properties for applications in organic electronics and materials science. dntb.gov.uaingentaconnect.comnih.gov

Information on "this compound" is Not Available

Following a comprehensive search of available scientific literature and chemical databases, no specific information was found regarding the chemical compound "this compound." Consequently, it is not possible to provide an article on its chemical reactivity, the synthesis of its derivatives, or mechanistic studies of its reaction pathways as requested.

9-Bromofluorene : Information is available for this compound, including its basic properties and synthesis methods, such as the bromination of fluorene using N-bromosuccinimide. prepchem.comnist.gov

9-Bromo-9-phenylfluorene (B18599) : Detailed synthetic procedures for this derivative are documented. orgsyn.org

Other Brominated and Fluorinated Fluorenes : Research exists on compounds like 2-bromo-9-fluorenone, 2,7-dibromofluorene (B93635), 9,9-dimethyl-2-bromofluorene, and 9-fluoro-9H-fluorene. google.comresearchgate.netgoogle.comnih.gov

Functionalized Fluorenes : There is extensive literature on the synthesis and reaction mechanisms of various functionalized fluorene derivatives, which are explored for applications in materials science and organic synthesis. thieme-connect.deguidechem.com

However, the specific combination of a bromine atom at the 9-position and a fluorine atom at the 1-position of the fluorene core does not appear in the retrieved scientific records. This suggests that "this compound" may be a novel compound that has not yet been synthesized or has not been documented in the accessible literature. Therefore, the required content for the sections "Synthesis of Complex this compound Derivatives" and "Mechanistic Investigations of Reaction Pathways for Functionalized Fluorenes" cannot be generated.

Theoretical and Computational Investigations of 9 Bromo 1 Fluoro 9h Fluorene and Analogs

Quantum Chemical Studies of Electronic Structure in Halogenated Fluorenes

Quantum chemical studies are fundamental to understanding the intrinsic properties of molecules. By employing sophisticated computational models, researchers can predict molecular geometry, electronic distribution, and reactivity without the need for empirical synthesis. For halogenated fluorenes, these studies provide critical insights into how the type and position of halogen atoms influence the electronic landscape of the fluorene (B118485) core.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a standard and powerful tool for investigating the ground state properties of organic molecules. acs.orgspectrabase.com This method allows for the accurate calculation of optimized molecular geometry, bond lengths, bond angles, and other structural parameters. For halogenated fluorenes, DFT calculations, often using the B3LYP functional, reveal how the introduction of atoms like bromine and fluorine alters the planarity and strain of the fluorene system. acs.orgnih.gov

In a typical DFT study on a molecule like 9-Bromo-1-fluoro-9H-fluorene, the starting point is the optimization of its 3D structure to find the lowest energy conformation. The substitution of a fluorine atom at the C1 position and a bromine atom at the C9 position introduces significant electronic and steric effects. The fluorine atom, being highly electronegative, acts as an inductive electron-withdrawing group on the aromatic ring. The bromine atom at the C9 bridge also introduces steric bulk and electronic perturbations.

A hypothetical table of calculated ground state properties for this compound, derived from a DFT B3LYP/6-311+G** calculation, is presented below. Such calculations would provide precise data on how the C-F, C-Br, and surrounding C-C bond lengths and angles compare to unsubstituted fluorene.

Table 1: Predicted Ground State Geometrical Parameters for this compound (Illustrative) This table is illustrative and based on expected trends from DFT calculations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C1-F | ~1.36 Å |

| Bond Length | C9-Br | ~1.97 Å |

| Bond Length | C1-C2 | ~1.39 Å |

| Bond Length | C9-C4a | ~1.51 Å |

| Bond Angle | F-C1-C2 | ~119.0° |

| Bond Angle | Br-C9-H | ~109.5° |

| Dihedral Angle | C4-C4a-C5a-C5 | ~1.5° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Levels in Fluorene Derivatives

For fluorene derivatives, the introduction of substituents significantly modulates the HOMO and LUMO energy levels. Electron-withdrawing groups, such as halogens, generally lead to a stabilization (lowering) of both the HOMO and LUMO energy levels. nist.gov The extent of this stabilization depends on the electronegativity and position of the halogen. In this compound, the fluorine atom at the C1 position is expected to lower the energy of the π-system orbitals of the aromatic ring. The bromine at the C9 position primarily affects the sigma framework but also has electronic consequences.

Computational studies on related fluorenones have shown that electron-withdrawing substituents tend to lower both HOMO and LUMO levels, often increasing the energy gap. nist.gov Conversely, electron-donating groups raise these energy levels and decrease the gap. nist.gov

Table 2: Predicted Frontier Orbital Energies for Halogenated Fluorene Analogs (Illustrative) This table presents hypothetical, yet representative, energy values to illustrate substituent effects.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| 9H-Fluorene | -5.85 | -1.90 | 3.95 |

| 9-Bromofluorene (B49992) | -5.95 | -2.05 | 3.90 |

| 1-Fluorofluorene | -5.98 | -1.95 | 4.03 |

| This compound | -6.05 | -2.10 | 3.95 |

Electrostatic Potential Surface Analysis of Halogenated Fluorene Systems

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

In halogenated fluorenes, the MESP surface visually demonstrates the electron-withdrawing effects of the halogen atoms. For this compound, a region of significant negative potential would be expected around the fluorine atom due to its high electronegativity. The bromine atom can exhibit a phenomenon known as a "σ-hole," where a region of positive electrostatic potential exists on the outermost portion of the atom, along the C-Br bond axis, making it capable of forming halogen bonds. The analysis of the MESP provides insights into non-covalent interactions, which are crucial for designing materials for applications like crystal engineering and drug design.

Spectroscopic Property Predictions and Correlations for Fluorene Derivatives

Computational methods are extensively used to predict various types of spectra, including NMR, IR, and UV-Vis. These predictions are invaluable for interpreting experimental data and confirming molecular structures.

Computational Spectroscopy (e.g., NMR, IR, UV-Vis)

Theoretical calculations of spectroscopic properties are performed on the optimized geometry of the molecule.

NMR Spectroscopy: Calculations can predict the chemical shifts (δ) of ¹H, ¹³C, and ¹⁹F nuclei. For this compound, predicting the ¹⁹F NMR chemical shift would be particularly important for characterization.

IR Spectroscopy: Infrared spectra are predicted by calculating the vibrational frequencies of the molecule. These frequencies correspond to specific bond stretching, bending, and wagging motions.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. acs.org It calculates the energies of electronic transitions, such as the π-π* transitions common in aromatic systems, which correspond to the absorption maxima (λ_max) observed in UV-Vis experiments. acs.org The NIST Chemistry WebBook provides experimental UV-Vis data for the related 9-Bromofluorene, which shows characteristic fluorene absorption bands.

Vibrational Frequency Analysis for Fluorene Compounds

Vibrational frequency analysis, typically performed using DFT, provides a set of normal modes of vibration and their corresponding frequencies. Each calculated frequency can be animated to visualize the atomic motions, allowing for the assignment of specific peaks in an experimental IR or Raman spectrum to particular functional groups or molecular motions.

For this compound, key predicted vibrational modes would include:

C-F stretch: A strong absorption characteristic of the carbon-fluorine bond.

C-Br stretch: Typically found at lower frequencies.

Aromatic C-H stretches: Occurring at high wavenumbers.

Aromatic C=C ring stretches: A series of bands in the 1400-1600 cm⁻¹ region.

C-H bending modes: Both in-plane and out-of-plane bends that are characteristic of the substitution pattern on the aromatic rings.

A comparison of calculated frequencies with experimental data from an analog like 1-bromo-4-fluoronaphthalene, for which DFT studies have been published, can help validate the computational methodology.

Table 3: Predicted Key Vibrational Frequencies for this compound (Illustrative) This table is illustrative and based on expected frequency ranges from DFT calculations.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (C9) | 2950 - 2850 | Medium |

| Aromatic C=C Stretch | 1610, 1580, 1450 | Strong-Medium |

| C-F Stretch | ~1250 | Strong |

| C-Br Stretch | ~650 | Medium |

Molecular Dynamics Simulations and Conformational Analysis of Fluorene Architectures

Conformational Landscapes of Substituted Fluorenes

The conformational landscape of substituted fluorenes, including halogenated derivatives like this compound, is a critical determinant of their physical and electronic properties. While specific molecular dynamics (MD) simulation data for this compound is not extensively available in public literature, the conformational dynamics can be inferred from studies on analogous substituted fluorene systems.

The fluorene core itself is a rigid, planar structure. mdpi.comacs.org However, the introduction of substituents at the C9 position and on the aromatic rings can lead to distinct conformational isomers. For instance, in 9-alkylfluorene derivatives, different conformations arise from the rotation of the alkyl side chain relative to the fluorene moiety. nih.gov These conformations, often labeled as symmetric and unsymmetric, can have different energies and are separated by rotational barriers. Quantum chemical calculations are instrumental in determining the energies of these conformers and the barriers to their interconversion.

In the case of this compound, the primary source of conformational flexibility would be any potential puckering of the five-membered ring, though this is generally minimal in the ground state. The planarity of the fluorene system is a dominant feature. mdpi.com The introduction of the bromine atom at the C9 position and the fluorine atom at the C1 position will primarily influence the electronic distribution and intermolecular interactions rather than inducing large-scale conformational changes in the fluorene backbone itself.

A hypothetical molecular dynamics simulation of this compound in a condensed phase would likely show a largely rigid molecular structure, with the main dynamic features being the vibrational modes of the molecule and the rotational and translational motions within the simulation box. The interaction with solvent molecules or other fluorene molecules would play a significant role in dictating the accessible conformational states, particularly in solution or in the solid state. nih.gov

Table 1: Predicted Conformational Properties of this compound (Inferred from Analogs)

| Property | Predicted Characteristic | Basis of Prediction |

| Fluorene Core | Largely planar and rigid | Known structure of the fluorene moiety mdpi.com |

| C9-Substituent | Limited rotational freedom due to steric hindrance | General principles of conformational analysis |

| Inter-ring Torsion | Minimal, maintaining overall planarity | Studies on other substituted fluorenes princeton.edu |

| Influence of Halogens | Primarily electronic, minor steric impact on core conformation | General effects of halogen substitution on aromatic systems |

Intermolecular Interactions and Aggregation Behavior in Fluorene-Based Materials

The intermolecular interactions and aggregation behavior of fluorene-based materials are of paramount importance for their application in organic electronics and materials science. In the case of this compound, the presence of halogen atoms is expected to significantly influence these interactions.

Intermolecular Interactions:

The crystal packing of fluorene derivatives is governed by a variety of non-covalent interactions, including π-π stacking, C-H···π interactions, and, in the case of halogenated compounds, halogen bonding. mdpi.comnih.gov

π-π Stacking: The planar aromatic surfaces of the fluorene molecules allow for significant π-π stacking interactions, which are crucial for charge transport in organic semiconductors. The degree of stacking and the distance between the aromatic planes are influenced by the nature and position of the substituents.

Halogen Bonding: The bromine and fluorine atoms in this compound can participate in halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site. researchgate.net The fluorine atom, being highly electronegative, can also participate in C-H···F hydrogen bonds. acs.org The presence of an electron-withdrawing fluorine atom can enhance the halogen bonding properties of the bromine atom by enlarging its σ-hole. researchgate.net

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Molecular Electrostatic Potential (MEP) analysis are used to characterize and quantify these weak interactions. bohrium.com

Aggregation Behavior:

The aggregation of fluorene derivatives in solution and in the solid state can significantly alter their photophysical properties. Aggregation-caused quenching (ACQ) is a phenomenon where the fluorescence of a molecule is reduced upon aggregation due to the formation of non-emissive excimers or exciplexes. Conversely, some fluorene derivatives exhibit aggregation-induced emission (AIE), where they are non-emissive in solution but become highly fluorescent in the aggregated state.

For this compound, the strong intermolecular interactions, including halogen bonding, are likely to promote aggregation. Whether this would lead to ACQ or AIE would depend on the specific packing arrangement and the resulting electronic coupling between the molecules. The heavy atom effect of bromine could also influence the photophysical properties by promoting intersystem crossing, potentially leading to phosphorescence. nist.gov

Table 2: Predicted Intermolecular Interactions in this compound

| Interaction Type | Predicted Role | Supporting Evidence from Analogs |

| π-π Stacking | Major contributor to crystal packing and electronic coupling | Common in fluorene derivatives mdpi.com |

| C-H···π Interactions | Stabilize the crystal lattice | Observed in various fluorene crystal structures nih.gov |

| Bromine Halogen Bonding | Directional interaction influencing molecular arrangement | Known for brominated organic compounds researchgate.net |

| C-H···F Hydrogen Bonding | Contributes to the supramolecular architecture | Observed in fluorinated aromatic compounds acs.org |

| F···F Interactions | Possible, but generally weaker than other halogen interactions | Studied in fluoroorganic crystals |

Reaction Mechanism Elucidation through Computational Chemistry for Fluorene Reactions

Transition State Calculations for Key Fluorene-Based Reactions

Transition state (TS) calculations are a cornerstone of computational chemistry for elucidating reaction mechanisms. By identifying the structure and energy of the transition state, which represents the highest energy point along the reaction coordinate, chemists can understand the feasibility and kinetics of a chemical transformation. epa.govmasterorganicchemistry.com

For the synthesis of halogenated fluorenes like this compound, key reactions would include electrophilic aromatic substitution for the introduction of the fluorine and bromine atoms onto the fluorene ring, and potentially functionalization at the C9 position.

Electrophilic Aromatic Halogenation:

The halogenation of aromatic compounds typically proceeds through the formation of a σ-complex (also known as an arenium ion), which is a high-energy intermediate. masterorganicchemistry.comrsc.orgorganicchemistrytutor.com The transition state for the formation of this σ-complex is the rate-determining step. epa.gov Density Functional Theory (DFT) calculations are commonly employed to model the potential energy surface of these reactions. epa.gov For the synthesis of this compound, this would involve a two-step halogenation. The regioselectivity of the halogenation (i.e., the position at which the halogen is introduced) is determined by the relative energies of the transition states leading to the different possible isomers. The existing substituent on the fluorene ring will direct the position of the incoming electrophile.

C-H Activation/Functionalization:

Another important class of reactions for modifying the fluorene scaffold is C-H activation. princeton.edunumberanalytics.com This involves the cleavage of a C-H bond, often mediated by a transition metal catalyst, followed by the formation of a new bond. princeton.edunumberanalytics.comacs.org Computational studies, particularly DFT, have been instrumental in understanding the mechanisms of these reactions, which can proceed through various pathways such as oxidative addition, σ-bond metathesis, or electrophilic substitution. numberanalytics.com Transition state calculations help to identify the most favorable pathway and to understand the role of the catalyst and ligands in promoting the reaction. rsc.org For instance, in the synthesis of 9-bromo-fluorene derivatives, a C-H activation at the C9 position followed by bromination could be a potential route.

Table 3: Key Transition States in the Synthesis of Halogenated Fluorenes

| Reaction Type | Key Transition State | Computational Method | Information Gained |

| Electrophilic Bromination | Formation of the bromonium-π complex and subsequent σ-complex | DFT epa.gov | Regioselectivity, activation energy |

| Electrophilic Fluorination | Formation of the σ-complex with a fluorine electrophile | DFT organic-chemistry.org | Activation barrier, influence of the fluorinating agent |

| C9-H Activation | Oxidative addition of the C-H bond to a metal center | DFT numberanalytics.comrsc.org | Role of catalyst, ligand effects, reaction pathway |

Energetic Profiles of Synthetic Pathways for Halogenated Fluorenes

The energetic profile of a reaction pathway, which plots the energy of the system as a function of the reaction coordinate, provides a comprehensive picture of the reaction mechanism. It includes the relative energies of the reactants, intermediates, transition states, and products.

For the synthesis of this compound, several synthetic routes can be envisioned, and computational chemistry can be used to evaluate their feasibility by calculating the energetic profiles. A plausible pathway could involve the sequential halogenation of fluorene.

First Halogenation (e.g., Bromination): The reaction would start with fluorene and a brominating agent. The energetic profile would show the formation of a pre-reaction complex, followed by the transition state for the electrophilic attack, leading to the σ-complex intermediate. A second, lower-energy transition state would correspond to the deprotonation of the σ-complex to yield the bromofluorene product. The relative energies of the transition states for bromination at different positions would determine the regioselectivity.

Second Halogenation (e.g., Fluorination): The bromofluorene would then be subjected to fluorination. The energetic profile for this step would be influenced by the presence of the bromine atom. The bromine atom would act as a directing group, affecting the electron density of the aromatic rings and thus the position of the incoming fluorine. The activation energy for this second halogenation would likely be different from the first due to the electronic effect of the first halogen.

Catalyst Design Principles from Theoretical Insights in Fluorene Synthesis

Theoretical and computational chemistry provides powerful tools for the rational design of catalysts for specific organic transformations, including the synthesis of functionalized fluorenes. numberanalytics.comrsc.org By understanding the reaction mechanism at a molecular level, new catalysts can be designed with improved activity, selectivity, and stability.

For C-H Functionalization:

In the context of synthesizing compounds like this compound, catalysts for direct C-H activation are of great interest as they offer a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. numberanalytics.comnih.gov

Ligand Design: The ligands coordinated to the metal center play a crucial role in determining the catalyst's properties. Computational studies can be used to screen different ligands and predict their effect on the reaction. For example, by modifying the electronic and steric properties of the ligands, it is possible to tune the reactivity of the metal center and control the regioselectivity of the C-H activation. rsc.org DFT calculations can predict how different ligands will affect the energy of the transition state for C-H cleavage. numberanalytics.com

Metal Center Selection: The choice of the transition metal is also critical. Different metals have different intrinsic reactivities and prefer different mechanistic pathways. Computational chemistry can help in selecting the optimal metal for a particular C-H functionalization reaction by comparing the energetic profiles for different metal catalysts. acs.org

For Electrophilic Halogenation:

While electrophilic halogenations are often not catalytic in the traditional sense, the choice of the halogenating agent and any additives can be guided by theoretical insights.

Activating the Halogenating Agent: Lewis acids are often used to increase the electrophilicity of the halogenating agent. masterorganicchemistry.comorganicchemistrytutor.com Computational models can be used to study the interaction between the halogenating agent and the Lewis acid, providing insights into the nature of the active electrophile.

Controlling Regioselectivity: The regioselectivity of electrophilic halogenation is governed by the electronic properties of the substrate. Theoretical calculations of properties such as the distribution of frontier molecular orbitals (HOMO and LUMO) and the electrostatic potential can help predict the most reactive sites on the fluorene ring and guide the choice of reaction conditions to achieve the desired isomer. organic-chemistry.org

By combining computational predictions with experimental validation, it is possible to accelerate the development of new and improved catalytic systems for the synthesis of complex organic molecules like this compound. princeton.edu

Advanced Applications of 9 Bromo 1 Fluoro 9h Fluorene and Its Functionalized Architectures

Applications in Advanced Materials Science Utilizing Halogenated Fluorene (B118485) Cores

The incorporation of halogen atoms, such as bromine and fluorine, into the fluorene core is a powerful strategy for fine-tuning the optoelectronic properties of the resulting materials. This approach allows for the precise control of energy levels (HOMO and LUMO), charge carrier mobility, and luminescence characteristics, making these materials highly suitable for a range of advanced applications.

Organic Optoelectronic Materials Development Based on Fluorene Derivatives

Fluorene derivatives are a cornerstone in the development of organic optoelectronic materials due to their high photoluminescence quantum yields, excellent thermal stability, and versatile functionalization chemistry. nih.govrsc.org The strategic placement of halogen atoms can further enhance these properties.

Fluorene-based polymers and small molecules are widely used as emissive and host materials in OLEDs, particularly for blue light emission. nih.govrsc.orgresearchgate.net The introduction of halogen atoms can influence the emission color, efficiency, and operational stability of OLED devices. For instance, fluorination of the fluorene core is a known strategy to deepen the HOMO level, which can improve charge injection and transport balance, leading to enhanced device performance. researchgate.net

Table 1: Performance of Selected OLEDs Utilizing Fluorene Derivatives

| Host Material System | Dopant | Max. EQE (%) | Max. Power Eff. (lm/W) | Max. Current Eff. (cd/A) | Emission Color |

| Spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based | PO-01 | >27 | 113.0 | 80.0 | Yellow |

| Fluorinated 9,9'-spirobifluorene derivative | BCzVBi | 3.85 | - | 6.51 | Blue |

| 9-anthracene-spirobenzofluorene derivatives | DSA-Ph | - | - | 7.03 | Blue |

This table presents data for related fluorene derivatives to illustrate the potential performance of devices incorporating halogenated fluorene cores. Data for 9-Bromo-1-fluoro-9H-fluorene is not available.

For instance, copolymers incorporating fluorinated phenylene units have demonstrated high PCEs in all-polymer solar cells. nih.gov A non-fullerene acceptor based on a 9,9'-spirobi[9H-fluorene] core, when blended with a low-band gap polymer, achieved a PCE of 5.34%. nih.gov While specific studies on this compound-based polymers for OPVs are not documented, the established principles of using halogenated fluorenes suggest its potential as a building block for high-performance photovoltaic materials.

Table 2: Performance of Selected Organic Solar Cells with Fluorene-Based Materials

| Donor Polymer/Acceptor | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) |

| PTB7-Th / SBF-PDI4 | 5.34 | - | - | - |

| Fluorinated n-type polymer / PTB7 | 6.71 | - | - | - |

This table showcases the performance of solar cells using related fluorene derivatives, highlighting the potential of halogenated fluorenes in this field. Specific data for this compound is not available.

The charge transport characteristics of organic semiconductors are paramount for the efficiency of electronic devices. Fluorene derivatives are known to exhibit good hole transport properties. The introduction of halogens can influence the molecular packing and electronic coupling between adjacent molecules, thereby affecting charge mobility.

Studies on fluorenone-based liquid crystalline semiconductors have shown that molecular isomerism and the resulting polymorphism significantly impact charge transport properties. nih.gov While specific hole mobility data for this compound is not published, related fluorene-based bipolar charge transporting materials have exhibited hole mobilities in the range of 10⁻⁴ to 10⁻⁵ cm² V⁻¹ s⁻¹. rsc.org The presence of both electron-withdrawing fluorine and a larger bromine atom in this compound would likely lead to unique solid-state packing and charge transport characteristics.

Polymeric Materials and Copolymers Incorporating this compound Units

The polymerization of fluorene monomers is a common strategy to create high-performance materials for organic electronics. The 9-bromo functionality on this compound serves as a reactive site for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling its incorporation into polymeric backbones. The 1-fluoro substituent would remain on the polymer, influencing its electronic properties.

Copolymerization of fluorene with other aromatic or heteroaromatic units is a versatile approach to tune the bandgap, solubility, and charge transport properties of the resulting polymer. researchgate.net While there are no specific reports on copolymers derived from this compound, the synthetic methodologies are well-established for other brominated fluorene monomers. prepchem.comthieme-connect.de The resulting polymers could find applications in OLEDs and OPVs, with the fluorine atom contributing to improved device stability and performance.

Sensors and Probes Based on Functionalized Fluorene Derivatives

The high fluorescence quantum yield of fluorene makes it an excellent scaffold for the development of chemical sensors and biological probes. researchgate.net The fluorescence of fluorene-based compounds can be quenched or enhanced upon interaction with specific analytes, allowing for their detection.

Functionalization of the fluorene core is key to imparting selectivity and sensitivity to the sensor. While no sensors based on this compound have been reported, the synthetic handles available on this molecule (the bromine atom) would allow for the attachment of various recognition moieties. For example, fluorenone-based sensors have been developed for the selective detection of iodide ions. sigmaaldrich.com The inherent fluorescence of the fluorene core, combined with the ability to introduce specific binding sites, suggests that functionalized derivatives of this compound could be promising candidates for the development of novel sensors.

Photochromic Materials Utilizing Fluorene Scaffolds

Fluorene derivatives are increasingly being investigated for their potential in photochromic materials, which can change their color upon exposure to light. researchgate.net This property arises from the ability of the fluorene core to be incorporated into molecules that can undergo reversible light-induced transformations between two states with different absorption spectra. The inherent photostability and high fluorescence quantum yields of many fluorene-based systems make them attractive candidates for these applications. researchgate.net

The functionalization of the fluorene scaffold is key to imparting photochromic behavior. Research has shown that incorporating specific photo-responsive units, such as dithienylethenes, spiropyrans, or azobenzenes, into the fluorene structure can lead to materials with desirable photo-switching properties. The fluorene unit can act as a non-photochromic component that modulates the electronic and steric properties of the photochromic moiety, or it can be an integral part of the photo-switchable system itself. The design of these materials often involves creating a "donor-acceptor" system where the fluorene unit can act as either the electron donor or acceptor, influencing the color and stability of the different isomeric states.

| Photochromic Unit | Fluorene's Role | Potential Application |

| Dithienylethene | Modulation of electronic properties | Optical data storage, molecular switches |

| Spiropyran | Steric influence on isomerization | Smart windows, photo-controlled drug delivery |

| Azobenzene | Part of the conjugated system | Light-responsive polymers, optical sensors |

This table illustrates the interplay between fluorene scaffolds and common photochromic units.

Applications in Organic Synthesis and Fine Chemicals Production

This compound serves as a versatile intermediate in the synthesis of more complex organic molecules due to its reactive sites. The bromine atom at the C9 position is a key functional group that can be readily displaced or used in coupling reactions to introduce a wide variety of substituents. This allows for the construction of intricate molecular architectures with tailored properties.

For example, the bromine at C9 can be substituted by various nucleophiles, or it can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. mdpi.com These reactions enable the attachment of aryl, alkyl, or acetylenic groups, leading to the formation of highly conjugated systems with potential applications in organic electronics. mdpi.comnih.gov The fluorine atom at the C1 position, while less reactive than the C9-bromine, influences the electronic properties of the molecule and can be a site for further functionalization under specific conditions. The presence of both a bromo and a fluoro substituent provides orthogonal reactivity, allowing for sequential and selective modifications of the fluorene core.

The fluorene scaffold is a prominent feature in many chiral ligands and catalysts used in asymmetric synthesis. researchgate.net The development of methods to synthesize enantiomerically pure fluorene derivatives is crucial for their application in creating chiral environments for stereoselective reactions. researchgate.net The inherent rigidity and planar nature of the fluorene core make it an excellent platform for constructing well-defined chiral structures.

Chiral fluorene derivatives have been successfully employed as ligands in a variety of metal-catalyzed asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The substituents on the fluorene ring can be modified to fine-tune the steric and electronic properties of the ligand, thereby influencing the enantioselectivity of the catalyzed reaction. Furthermore, the C9 position of fluorene can be functionalized to introduce chiral auxiliaries, which can direct the stereochemical outcome of reactions at other parts of the molecule. The synthesis of chiral fluorene-based phosphines, for instance, has led to highly effective ligands for asymmetric catalysis.

Fluorene and its derivatives can also act as reagents in specific chemical transformations. The acidity of the C9 protons in fluorene allows for its deprotonation to form the fluorenyl anion, a potent nucleophile. wikipedia.org This anion can react with a variety of electrophiles, enabling the introduction of functional groups at the C9 position.

For instance, 9-bromofluorene (B49992) can be used as a precursor to the 9-fluorenyl cation, a useful electrophile. Furthermore, derivatives like 9-fluorenylmethyl chloroformate (Fmoc-Cl) are widely used in peptide synthesis as a protecting group for amines. wikipedia.org While not directly involving this compound, this highlights the versatility of the fluorene nucleus in reagent design. The specific reactivity of this compound, with its activated C9 position and electronically modified aromatic rings, makes it a potential reagent for specialized applications where a combination of nucleophilic substitution at C9 and modified aromatic reactivity is desired.

Structure-Property Relationships in Halogenated Fluorene Derivatives for Specific Applications

The introduction of halogen substituents onto the fluorene core has a profound impact on its electronic properties, which in turn dictates its suitability for various applications. nih.gov Halogens, being electronegative atoms, exert a strong inductive effect, withdrawing electron density from the aromatic system. nih.gov This generally leads to a lowering of the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govworldscientific.com

The extent of this effect depends on the nature of the halogen. Fluorine, being the most electronegative element, has the most significant inductive effect. nih.govpressbooks.pub Bromine, while less electronegative than fluorine, still significantly modifies the electronic structure. The position of the halogen substituent is also critical. Substitution at the C2 and C7 positions, which are part of the conjugated backbone, has a more direct impact on the HOMO-LUMO gap compared to substitution at other positions. researchgate.net

The presence of halogens can also influence the intermolecular interactions in the solid state. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, can play a crucial role in determining the molecular packing and, consequently, the charge transport properties of the material. nih.gov

| Halogen Substituent | Electronegativity | Effect on HOMO/LUMO | Influence on Intermolecular Interactions |

| Fluorine (F) | 3.98 | Strong lowering of energy levels worldscientific.com | Can participate in hydrogen and halogen bonding |

| Bromine (Br) | 2.96 | Moderate lowering of energy levels worldscientific.com | Stronger halogen bonding capabilities than fluorine |

This table summarizes the influence of fluorine and bromine substituents on the electronic properties of fluorene derivatives.

By strategically placing halogen atoms like bromine and fluorine on the fluorene scaffold, as in this compound, it is possible to precisely engineer the electronic properties of the resulting molecule. This fine-tuning is essential for optimizing the performance of these materials in applications ranging from organic light-emitting diodes (OLEDs) to organic photovoltaics (OPVs) and field-effect transistors (OFETs). nbinno.com

Impact of Halogenation on Molecular Rigidity and Planarity of Fluorene Frameworks

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict the geometric parameters of such molecules in the absence of experimental data. These computational studies can provide valuable information on bond lengths, bond angles, and dihedral angles, offering a quantitative measure of the deviation from planarity. For related dibenzofulvene derivatives with substituents at the C9 position, DFT calculations have shown non-planar configurations, with dihedral angles between the substituent and the double bond being around 123-124°. nih.gov

Table 1: Comparative Structural Parameters of Fluorene and Postulated Effects in this compound

| Parameter | Fluorene (Experimental) | 9,9-dimethyl-9H-fluorene (Experimental) | This compound (Postulated Effects) |

| Inter-ring Dihedral Angle | ~1.0° | 5.8(2)° chemicalbook.com | Increased deviation from planarity due to the steric bulk of the C9-Bromo group. |

| C9-X Bond Length | C-H: ~1.1 Å | C-C: ~1.54 Å | C-Br: ~1.97 Å (typical) |

| C1-Y Bond Length | C-H: ~1.09 Å | C-H: ~1.09 Å | C-F: ~1.35 Å (typical) |

Steric and Electronic Effects of Halogenation on Reactivity and Functionality in Fluorene Systems

The reactivity and functionality of the fluorene system are intricately linked to the electronic nature and steric accessibility of its constituent atoms. The presence of bromine at the C9 position and fluorine at the C1 position in this compound exerts distinct and sometimes opposing effects on the molecule's chemical behavior.

Steric Effects:

The bulky bromine atom at the C9 position creates significant steric hindrance around this site. This steric congestion can impede the approach of reagents, thereby influencing the feasibility and rate of reactions at or near the C9 position. For instance, in nucleophilic substitution reactions where the bromide ion would act as a leaving group, the steric bulk of the fluorene moiety itself, coupled with the size of the bromine atom, can slow down the reaction rate compared to less hindered alkyl bromides. Studies on 9-bromo-9-phenylfluorene (B18599) have shown that the significant steric hindrance created by the 9-phenylfluorenyl group can limit the yields in cross-coupling reactions like Suzuki and Buchwald-Hartwig aminations.

Electronic Effects:

The electronic effects of the halogen substituents are twofold: inductive and resonance effects.

Fluorine at C1: Fluorine is the most electronegative element, and its presence at the C1 position exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect can decrease the electron density of the benzene (B151609) ring, making it less susceptible to electrophilic attack. However, fluorine can also participate in a +M (mesomeric or resonance) effect by donating a lone pair of electrons to the aromatic system. While the inductive effect generally dominates for halogens, the interplay between these two effects can be complex and influence the regioselectivity of further functionalization reactions on the aromatic ring. Some studies have even shown that in certain electrophilic aromatic substitution reactions, fluorine can act as an activating substituent. acs.org

Bromine at C9: The bromine atom at the C9 position also has an electron-withdrawing inductive effect. This makes the C9 carbon more electrophilic and susceptible to nucleophilic attack. The C-Br bond is also a good leaving group, making 9-bromo-fluorene derivatives valuable precursors for further functionalization through nucleophilic substitution or cross-coupling reactions. Brominated fluorenes are commonly utilized as intermediates in Suzuki-Miyaura cross-coupling reactions to construct more complex conjugated systems for applications in optoelectronic materials.

The combination of these steric and electronic factors in this compound makes it a versatile building block. The C9-Br bond provides a reactive handle for introducing a wide range of functional groups, while the C1-F bond can be used to fine-tune the electronic properties of the resulting molecule and potentially influence its solid-state packing and intermolecular interactions.

Table 2: Predicted Reactivity and Functionalization of this compound

| Reaction Type | Position | Steric Effect of Halogen | Electronic Effect of Halogen | Predicted Outcome/Functionality |

| Nucleophilic Substitution | C9 | High steric hindrance from the fluorenyl group may slow the reaction rate. | The electron-withdrawing bromine makes C9 electrophilic and a good leaving group. | Amenable to substitution with various nucleophiles to introduce new functionalities at the C9 position. |

| Suzuki-Miyaura Cross-Coupling | C9 | Steric hindrance may require optimized reaction conditions (e.g., bulky phosphine (B1218219) ligands, elevated temperatures). | The C-Br bond is a standard substrate for this reaction. | Formation of a C-C bond, allowing for the extension of the π-conjugated system. |

| Electrophilic Aromatic Substitution | Aromatic Ring | The C9-bromo group provides steric bulk on one face of the molecule. | The C1-fluoro group has a strong -I effect, deactivating the ring, but also a potential +M effect. | Substitution is likely to be directed by the combined electronic effects of both halogens and the existing aromatic system. |

| Further Halogenation | Aromatic Ring | The existing halogens will direct the position of further substitution. | The deactivating nature of the halogens will likely require harsh reaction conditions. | Can lead to polyhalogenated fluorene derivatives with tailored electronic properties. |

Future Research Directions and Emerging Trends in 9 Bromo 1 Fluoro 9h Fluorene Chemistry

Novel Synthetic Methodologies for Site-Specific Halogenation in Fluorene (B118485) Systems

The precise introduction of halogen atoms at specific positions within the fluorene backbone is crucial for tuning the properties of the resulting materials. Future research is expected to focus on developing more sophisticated and efficient methods for site-specific halogenation.

Current methods for synthesizing brominated fluorene derivatives often involve the use of N-bromosuccinimide (NBS). For instance, 9-bromofluorene (B49992) can be prepared from fluorene and NBS in the presence of benzoyl peroxide. prepchem.com Another approach involves the reaction of 9-phenylethynyl-9H-fluoren-9-ols with 2-aminobenzamides in the presence of NBS to yield (E)-5-bromo-2-((2-bromo-2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides. thieme-connect.de

However, these methods can sometimes lack the desired regioselectivity, leading to a mixture of products. Therefore, the development of novel catalytic systems, including transition-metal catalysts and organocatalysts, will be a key area of investigation. These new methodologies will aim to provide greater control over the position of halogenation, enabling the synthesis of a wider range of precisely functionalized fluorene derivatives. The use of directing groups to guide the halogenation to a specific carbon atom is a promising strategy that warrants further exploration.

Development of Greener and Sustainable Synthetic Routes for Halogenated Fluorenes

The chemical industry is increasingly moving towards more environmentally friendly and sustainable practices. This trend is also impacting the synthesis of halogenated fluorenes. Future research will prioritize the development of greener synthetic routes that minimize waste, reduce the use of hazardous reagents, and utilize renewable resources.

One promising approach is the use of aerobic oxidation as a greener alternative to traditional oxidation methods. For example, 9-fluorenones can be synthesized from 9H-fluorenes through air oxidation in the presence of potassium hydroxide (B78521) in tetrahydrofuran (B95107) under ambient conditions. rsc.org This method offers high yields and purity while avoiding the use of harsh and toxic oxidizing agents. rsc.org

Exploration of New Application Domains for 9-Bromo-1-fluoro-9H-fluorene Derivatives

The versatility of the this compound scaffold opens up possibilities for its application in a wide range of fields. While fluorene derivatives are already utilized in organic light-emitting diodes (OLEDs) and as organic semiconductors, future research will explore new and emerging application domains. thieme-connect.de

One area of significant potential is in the development of advanced sensor technologies. The fluorescent properties of fluorene derivatives can be tailored to respond to specific analytes, making them suitable for use in chemical and biological sensors. Additionally, the incorporation of this compound into polymers could lead to the creation of new materials with unique optical and electronic properties for applications in areas such as photovoltaics and nonlinear optics.

The unique properties of fluorene derivatives also make them interesting candidates for applications in medicinal chemistry. nih.gov For instance, some fluorene derivatives have shown antimicrobial and antibiofilm activity. nih.gov Further research into the biological activities of this compound derivatives could lead to the discovery of new therapeutic agents.

Advanced Computational Modeling for Predictive Material Design with Fluorene Backbones

Computational modeling has become an indispensable tool in modern materials science, enabling the prediction of material properties and the rational design of new materials. mit.eduyoutube.com In the context of fluorene chemistry, advanced computational methods will play an increasingly important role in accelerating the discovery and development of novel materials.

Techniques such as density functional theory (DFT) and time-dependent DFT can be used to predict the electronic structure, optical properties, and charge transport characteristics of this compound derivatives. researchgate.net This allows researchers to screen large libraries of virtual compounds and identify promising candidates for specific applications before undertaking time-consuming and expensive experimental synthesis.

Molecular dynamics simulations can provide insights into the morphology and intermolecular interactions of fluorene-based materials in the solid state, which are crucial for understanding their performance in devices. youtube.com By combining computational modeling with experimental validation, researchers can establish structure-property relationships that will guide the design of next-generation fluorene-based materials with optimized performance. youtube.comyoutube.com

Integration of this compound into Hybrid Materials and Nanostructures

The integration of this compound into hybrid materials and nanostructures offers a powerful strategy for creating new materials with enhanced functionalities. By combining the unique properties of the fluorene unit with those of other materials, such as inorganic nanoparticles or other organic molecules, it is possible to create synergistic effects and unlock new applications.

For example, the incorporation of this compound derivatives into metal-organic frameworks (MOFs) could lead to materials with tailored porosity and luminescence for applications in gas storage, separation, and sensing. The covalent attachment of fluorene derivatives to the surface of quantum dots or other nanomaterials can modify their optical and electronic properties, leading to new hybrid materials for use in bioimaging and optoelectronic devices.

Furthermore, the self-assembly of this compound-containing block copolymers can lead to the formation of well-ordered nanostructures with potential applications in nanotechnology. The ability to control the morphology and properties of these nanostructures through molecular design will be a key area of future research.

Q & A

Q. What are the recommended synthetic routes for preparing 9-Bromo-1-fluoro-9H-fluorene?

Methodological Answer: A plausible synthesis involves sequential halogenation. For bromination, a modified procedure using BBr₃ in a sealed ampoule at elevated temperatures (e.g., 328 K for 52 hours) can be adapted from the synthesis of 9-bromo-9-borafluorene derivatives . Fluorination may follow via nucleophilic aromatic substitution (NAS) using KF or CsF in polar aprotic solvents (e.g., DMF) under inert conditions. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate) and structural validation using ¹H/¹³C NMR is critical.

Q. How should researchers safely handle and store this compound?

Methodological Answer: Based on safety protocols for structurally similar fluorenes (e.g., 2-fluoro-9H-fluorene), handling requires:

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS or GC-MS) .

- NMR Spectroscopy : ¹H/¹³C NMR to resolve substituent positions and assess purity .

- Elemental Analysis : Verify Br/F content with combustion analysis .

- Melting Point : Compare experimental values (e.g., ~260°C, extrapolated from 2-fluoro-9H-fluorene ) to literature.

Advanced Questions

Q. How can discrepancies in cross-coupling reaction yields with this compound be resolved?

Methodological Answer: Contradictions often arise from variables like:

- Catalyst Systems : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) to optimize Buchwald-Hartwig or Suzuki-Miyaura couplings .

- Solvent Effects : Test polar (DMF) vs. nonpolar (toluene) solvents to stabilize intermediates .

- Temperature Control : Use microwave-assisted synthesis for reproducible heating .

Statistical tools (e.g., DOE) can identify significant factors and reduce batch-to-batch variability .

Q. What advanced structural elucidation methods confirm the regioselectivity of halogenation in this compound derivatives?

Methodological Answer:

- X-ray Crystallography : Resolve atomic positions and bond angles, as demonstrated for 9-bromo-9-borafluorene (r.m.s. deviation <0.021 Å) .

- DFT Calculations : Compare computed vs. experimental NMR chemical shifts to validate substituent orientation .

- Single-Crystal XRD : Analyze packing patterns (e.g., herringbone arrangements) to assess steric/electronic effects .

Q. How can computational modeling predict the reactivity of this compound in photochemical applications?

Methodological Answer:

- TD-DFT Simulations : Model excited-state behavior and UV-Vis absorption spectra to identify charge-transfer transitions .

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict redox activity .

- Solvent Modeling : Use COSMO-RS to simulate solvation effects on reaction pathways .

Q. What strategies mitigate decomposition during long-term storage of halogenated fluorenes?

Methodological Answer:

- Stability Studies : Conduct accelerated aging tests (40°C/75% RH) with HPLC monitoring to detect degradation products .

- Additive Screening : Incorporate radical scavengers (e.g., BHT) to inhibit oxidative breakdown .

- Lyophilization : For hygroscopic samples, lyophilize and store under vacuum to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.